molecular formula C22H18N2O2S B2719161 3-(benzenesulfonyl)-N-benzylquinolin-4-amine CAS No. 899760-00-0

3-(benzenesulfonyl)-N-benzylquinolin-4-amine

Cat. No. B2719161
CAS RN: 899760-00-0
M. Wt: 374.46
InChI Key: MPBLAPAACMSCFH-UHFFFAOYSA-N
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Description

“3-(benzenesulfonyl)-N-benzylquinolin-4-amine” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a benzenesulfonyl group and a benzyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are generally prepared from the sulfonation of benzene using concentrated sulfuric acid . The benzyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline, benzenesulfonyl, and benzyl groups .


Chemical Reactions Analysis

Benzenesulfonyl compounds are known to be highly reactive. They can react with compounds containing reactive N-H and O-H bonds . The reactivity of the quinoline and benzyl groups would also play a role in the compound’s overall reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzenesulfonyl compounds are known to be soluble in water and ethanol, and they have a strong acidity .

Scientific Research Applications

Synthetic Applications and Catalysis

A study highlights the use of related benzenesulfonyl compounds in the Rhodium-Catalyzed N-tert-Butoxycarbonyl (Boc) Amination by Directed C-H Bond Activation. This process enables the efficient introduction of N-Boc protected amino groups into aromatic nuclei, demonstrating the utility of such compounds in synthesizing complex organic molecules, including the total synthesis of indoloquinoline alkaloids like quindoline and cryptolepine (Wippich, Truchan, & Bach, 2016). Similarly, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds highlight the role of auxiliary-assisted direct arylation and alkylation in modifying amine and carboxylic acid derivatives, underscoring the versatility of benzenesulfonyl derivatives in organic synthesis (Nadres, Santos, Shabashov, & Daugulis, 2013).

Synthesis of Heterocyclic Compounds

The Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines is a notable application, where N-benzoate alkylamines are used as aminating agents. This method showcases the high efficiency and good functional group tolerance of benzenesulfonyl derivatives in heterocyclic compound synthesis (Zhang, Huang, Deng, Mao, & Peng, 2018). Furthermore, the synthesis and cytotoxic activity study of 3-hydroxyquinolin-4(1H)-one derivatives illustrate the pharmaceutical relevance of such compounds, providing insights into their potential therapeutic applications (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Pharmaceutical Research and Material Science

In pharmaceutical research, the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives underscore the importance of benzenesulfonyl derivatives in developing novel antibiotics. This work demonstrates the potential of these compounds to combat bacterial infections, highlighting their significance in medicinal chemistry (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007). Additionally, the synthesis, characterization, and nonlinear optical properties of quinolinium benzenesulfonate compounds reveal the application of benzenesulfonyl derivatives in material science, particularly in optical limiting applications (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzenesulfonyl compounds have been investigated for their potential as human neutrophil elastase (hNE) inhibitors .

Safety and Hazards

Benzenesulfonyl compounds are known to be corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed .

Future Directions

The future directions for this compound would depend on its specific applications. There is ongoing research into the use of benzenesulfonyl compounds in various areas, including as potential treatments for acute respiratory distress syndrome (ARDS) and in the development of new catalytic transformations .

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-27(26,18-11-5-2-6-12-18)21-16-23-20-14-8-7-13-19(20)22(21)24-15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLAPAACMSCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-benzylquinolin-4-amine

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